N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide is a synthetic compound studied for its potential use in treating proliferative diseases. [ [] ] It belongs to a class of compounds known as kinase inhibitors, specifically targeting Janus kinase (JAK) subtypes. [ [] ]
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide is believed to act as a JAK inhibitor. [ [] ] Although the exact mechanism is not described in the papers, JAK inhibitors typically function by binding to the ATP-binding site of JAK kinases, preventing the phosphorylation of downstream signaling molecules involved in cell growth and proliferation. [ [] ]
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide has been investigated in combination with other kinase inhibitors for potential use in treating proliferative diseases. [ [] ] The rationale behind combining different kinase inhibitors is to target multiple signaling pathways involved in disease progression, potentially enhancing efficacy and reducing drug resistance. [ [] ]
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2